Po-Pro-1(2+)
Description
Evolution of Nucleic Acid Stains and Their Role in Modern Biological Inquiry
The journey of nucleic acid stains began with the synthesis of the first synthetic fluorophore, fluorescein, in 1871. biotium.com This paved the way for the development of a multitude of fluorescent dyes for labeling various biological components, including nucleic acids. biotium.comnih.gov A significant leap forward occurred in the final decade of the 20th century with the development of cyanine (B1664457) dyes, which offered sensitive detection of DNA and RNA in various formats. nih.gov These dyes, a subclass of polymethines, can be designed as symmetrical or unsymmetrical molecules, influencing their binding and spectral properties. researchgate.net The quest for better labels has been driven by the need for improved sensitivity, photostability, and reduced background fluorescence in techniques like fluorescence microscopy, flow cytometry, and nucleic acid quantification. biotium.comnih.gov
The interaction of these small molecules with double-stranded DNA typically occurs through three primary modes: electrostatic binding to the negatively charged phosphate (B84403) backbone, groove binding in the major or minor grooves, and intercalation, where the molecule inserts itself between the base pairs. researchgate.netatdbio.com Many modern nucleic acid stains are designed to have a high affinity for nucleic acids, with their fluorescence being significantly enhanced upon binding, a crucial feature for minimizing background signal and increasing detection sensitivity. thermofisher.combiotium.com
Conceptual Frameworks for Probing Subcellular Dynamics and Molecular Interactions
Fluorescent probes have become indispensable for studying the dynamic processes within living cells. rsc.org Their small size, high specificity, and sensitivity allow for the real-time visualization of molecular structures and subcellular events with minimal perturbation to the cell's natural functions. rsc.org The development of probes targeting specific organelles is particularly important, enabling researchers to monitor changes in organelle function in response to various stimuli or disease states. rsc.org
Advanced microscopy techniques, such as confocal microscopy and multiphoton microscopy, have further revolutionized our ability to study cellular biology in unprecedented detail. numberanalytics.comnih.gov These technologies allow for the three-dimensional imaging of cells and tissues, providing deep insights into cellular structures, processes, and the pathology of diseases like cancer and neurodegeneration. numberanalytics.comnih.gov The integration of microscopy with other techniques, such as spectroscopy and microfluidics, offers a multi-faceted approach to understanding the chemical and physical properties of cells in controlled environments. numberanalytics.com
Positioning of Po-Pro-1(2+) within the Landscape of Contemporary Research Tools
Po-Pro-1(2+), also known as Oxazole Blue, is a carbocyanine monomeric nucleic acid stain. biotium.comlumiprobe.com It is characterized as a blue-fluorescent, cell-impermeant dye with a high affinity for nucleic acids. biotium.com A key feature of Po-Pro-1(2+) is that it is essentially non-fluorescent in its unbound state but exhibits a strong fluorescence enhancement upon binding to nucleic acids. biotium.comlumiprobe.com This property makes it an ideal tool for applications where a low background signal is critical, such as in nuclear and chromosome counterstaining in multicolor fluorescence labeling experiments and for staining nucleic acids on microarrays. lumiprobe.com
As a cell-impermeant stain, Po-Pro-1(2+) is primarily used to stain dead or fixed cells, where the cell membrane integrity is compromised, allowing the dye to enter and bind to the nuclear material. biotium.comlumiprobe.com Its binding to double-stranded DNA is believed to occur via intercalation, a common mechanism for cyanine dyes. thermofisher.com Specifically, fluorescence polarization studies have indicated that Po-Pro-1 binds to dsDNA by intercalation with a distinct unwinding angle. thermofisher.com This positions Po-Pro-1(2+) as a valuable reagent for assessing cell viability and for specific staining applications in fixed-cell imaging and flow cytometry. biotium.com
Research Findings and Properties of Po-Pro-1(2+)
| Property | Description | Source |
| Chemical Name | Oxazole Blue, PO-PRO™-1 | biotium.com |
| Chemical Class | Carbocyanine monomeric nucleic acid stain | biotium.comlumiprobe.com |
| Fluorescence | Blue | biotium.com |
| Cell Permeability | Impermeant | biotium.comlumiprobe.com |
| Binding Target | Nucleic Acids (DNA) | thermofisher.combiotium.com |
| Binding Mechanism | Intercalation | thermofisher.com |
| Fluorescence Property | Non-fluorescent in absence of nucleic acids, significant enhancement upon binding | biotium.comlumiprobe.com |
| Excitation/Emission (with DNA) | 434/457 nm | biotium.com |
| Primary Application | Staining dead or fixed cells, nuclear counterstaining | biotium.comlumiprobe.com |
Structure
3D Structure
Properties
Molecular Formula |
C20H27N3O+2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C20H27N3O/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3/q+2 |
InChI Key |
VXLBFMWXLNAYSZ-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C |
Origin of Product |
United States |
Molecular Recognition and Interaction Dynamics of Po Pro 1 2+ with Nucleic Acids
Theoretical Models for Po-Pro-1(2+)-Nucleic Acid Binding Mechanisms
The binding of Po-Pro-1(2+) to nucleic acids is primarily understood through the lens of established interaction models for cyanine (B1664457) dyes, which involve direct association with the nucleic acid structure. These models are supported by a combination of experimental data and theoretical considerations.
Intercalative Binding Hypotheses and Associated Structural Perturbations
The predominant theoretical model for the interaction of Po-Pro-1(2+) with double-stranded DNA (dsDNA) is intercalative binding. biotium.comthermofisher.com This model posits that the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix. This mode of binding is common for many flat, aromatic molecules and is supported by several lines of evidence for the broader family of cyanine dyes. biotium.comspiedigitallibrary.org
Fluorescence polarization studies provide direct evidence for this hypothesis in the case of Po-Pro-1(2+). These studies have determined a significant DNA unwinding angle of 31° upon binding of Po-Pro-1(2+). thermofisher.comthermofisher.com The unwinding of the DNA helix is a hallmark of intercalation, as the insertion of the dye molecule necessitates a structural distortion to accommodate its size, forcing the base pairs apart and reducing the helical twist at that site. For comparison, the related dye TO-PRO-1 induces a much smaller unwinding angle of 2°. thermofisher.comthermofisher.com This substantial difference in unwinding angle suggests that while both dyes intercalate, the precise geometry and structural impact of their respective complexes with DNA are distinct. The binding of Po-Pro-1(2+) to dsDNA is reported to be not sequence selective. thermofisher.comthermofisher.com
Computational Simulations of Binding Modes and Energetics
While specific computational simulations and molecular dynamics (MD) studies focusing exclusively on Po-Pro-1(2+) are not extensively detailed in the reviewed literature, the principles of such simulations are well-established for understanding dye-nucleic acid interactions. encyclopedia.pubwesleyan.edu These computational methods are critical for providing atomistic-level insights that complement experimental data.
In the context of intercalating dyes like Po-Pro-1(2+), computational models would be used to:
Predict the most stable intercalated geometry: This includes the orientation of the dye within the base pair stack and its interactions with the edges of the bases and the sugar-phosphate backbone.
Calculate the energetic cost of DNA deformation: The unwinding and stretching of the DNA helix required for intercalation carry an energetic penalty, which must be offset by favorable dye-DNA interactions. acs.org
Analyze the role of electrostatics: As a dicationic dye, Po-Pro-1(2+) would have strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, a factor that simulations can quantify. nih.gov
Given the 31° unwinding angle observed for Po-Pro-1(2+), it is clear that significant structural perturbation occurs, and computational simulations would be an invaluable tool for visualizing and quantifying the energetic landscape of this process.
Investigating the Specificity of Po-Pro-1(2+) for Different Nucleic Acid Architectures
The utility of a nucleic acid stain is often defined by its affinity and selectivity for different forms of nucleic acids. Research indicates that Po-Pro-1(2+) exhibits differential binding to various nucleic acid architectures.
Differential Affinities for Double-Stranded DNA, Single-Stranded DNA, and RNA
Po-Pro-1(2+) demonstrates a strong binding affinity for double-stranded DNA (dsDNA). fishersci.nolumiprobe.com This interaction is characterized by a significant enhancement in fluorescence. lumiprobe.combiotium.com The monomeric cyanine dyes, including Po-Pro-1(2+), are known to possess a high affinity for dsDNA, with dissociation constants generally falling within the micromolar range. thermofisher.comfishersci.no
The compound also binds to single-stranded DNA (ssDNA) and RNA. thermofisher.comthermofisher.com However, the fluorescence quantum yield of the dye-nucleic acid complex is typically lower with ssDNA and RNA compared to dsDNA. thermofisher.comthermofisher.com This suggests either a weaker binding affinity, a different binding mode that is less effective at restricting the non-radiative decay pathways of the dye, or both. For many intercalating dyes, the well-defined, hydrophobic environment provided by the base pairs of a double helix is optimal for fluorescence enhancement, a condition that is less perfectly met in the more flexible and varied structures of ssDNA and RNA. thermofisher.comspiedigitallibrary.org
Influence of Nucleic Acid Conformation and Base Composition on Binding Kinetics
The conformation and base composition of nucleic acids are critical factors that can influence ligand binding. For Po-Pro-1(2+), studies indicate that its binding to dsDNA is not sequence selective. thermofisher.comthermofisher.com This lack of base preference is a common feature among many intercalating dyes and suggests that the primary interactions are with the general phosphate backbone and the intercalative pocket, rather than specific hydrogen-bonding interactions with the base edges in the grooves. acs.org
While direct studies on how different DNA conformations (e.g., A-form, B-form, Z-form) or specific RNA secondary structures (e.g., hairpins, bulges, G-quadruplexes) affect Po-Pro-1(2+) binding are limited, general principles from related systems can be inferred. The canonical B-form of DNA provides a well-structured array of intercalation sites. Alternative conformations like A-form DNA, which is wider and has a shallower major groove, or Z-form DNA, with its left-handed helix, would present geometrically different intercalation sites, likely altering binding affinity and kinetics. nih.gov
For RNA, the diversity of secondary and tertiary structures means that potential binding sites are highly varied. squarespace.comnih.gov While Po-Pro-1(2+) can bind to RNA, its affinity and the resulting fluorescence are likely to be highly dependent on the local structure. For example, stable, double-stranded helical regions within an RNA molecule could offer viable intercalation sites, whereas single-stranded loops and junctions might interact with the dye via groove binding or electrostatic interactions, leading to the observed lower quantum yields. thermofisher.comthermofisher.com The binding of ligands to structured RNA can also be a dynamic process, involving conformational changes in the RNA molecule itself. acs.org
Quantitative Analysis of Po-Pro-1(2+) Binding Parameters
A quantitative understanding of the binding affinity and stoichiometry is essential for characterizing any ligand-nucleic acid interaction. While comprehensive thermodynamic and kinetic data specifically for Po-Pro-1(2+) are not abundant in the literature, some key parameters have been reported, and others can be contextualized by its family of dyes.
The binding of Po-Pro-1(2+) and its monomeric cyanine analogs to dsDNA is generally characterized by high affinity. fishersci.nobiotium.com For the TO-PRO series of dyes, which are structurally and functionally related to Po-Pro-1(2+), dissociation constants (Kd) are reported to be in the micromolar range. thermofisher.comfishersci.no A lower Kd value signifies a stronger binding affinity. One study that investigated the binding of Po-Pro-1(2+) to a non-nucleic acid target, a single-chain antibody fragment (FAP), reported a dissociation constant of 712 nM, highlighting its ability to bind to other macromolecules, albeit with different affinity. nih.gov
A key quantitative measure of the structural impact of an intercalating dye is the unwinding angle, which has been determined for Po-Pro-1(2+) through fluorescence polarization experiments. thermofisher.comthermofisher.com
The following table summarizes the available quantitative binding parameters for Po-Pro-1(2+).
| Parameter | Value | Target Molecule | Method | Reference |
| DNA Unwinding Angle | 31° | dsDNA | Fluorescence Polarization | thermofisher.comthermofisher.com |
| Dissociation Constant (Kd) | 712 nM | Single-chain antibody fragment (FAP) | Fluorescence Titration | nih.gov |
| Dissociation Constant (Kd) Range | Micromolar (µM) | dsDNA | Not specified (General value for TO-PRO series) | thermofisher.comfishersci.no |
| Excitation Maximum (with DNA) | ~435 nm | dsDNA | Fluorescence Spectroscopy | fishersci.nothermofisher.com |
| Emission Maximum (with DNA) | ~455 nm | dsDNA | Fluorescence Spectroscopy | fishersci.nothermofisher.com |
This interactive table provides a summary of the known quantitative data for Po-Pro-1(2+). Users can sort and filter the information as needed.
Determination of Equilibrium Dissociation Constants in Experimental Systems
The equilibrium dissociation constant (K_d) is a fundamental measure of the affinity between a ligand, such as Po-Pro-1(2+), and its binding target, like a nucleic acid. A lower K_d value signifies a higher binding affinity. For the broader family of monomeric cyanine dyes to which Po-Pro-1(2+) belongs, these constants are typically determined using spectroscopic techniques, such as fluorescence titration.
While extensive quantitative data for the direct interaction of Po-Pro-1(2+) with various nucleic acid structures is not abundant in the available literature, its binding characteristics have been explored in the context of fluorogen-activating proteins (FAPs). In one study, the dissociation constant for Po-Pro-1(2+) with a specific yeast cell surface-displayed FAP was determined to be 712 nM. nih.gov This moderately high affinity is significant as the study also noted that Po-Pro-1(2+) can intercalate into DNA, which can lead to background fluorescence, implying a competitive or secondary binding interaction with nucleic acids. nih.gov
For related unsymmetrical, monomeric cyanine dyes, binding constants (which are the inverse of dissociation constants) with double-stranded DNA have been reported to be in the range of 1.3–8.5 × 10^6 M⁻¹, which corresponds to dissociation constants in the low micromolar to high nanomolar range. mdpi.com These values are influenced by factors such as the specific dye structure and the base pair composition of the DNA. mdpi.comresearchgate.net The binding of these dyes often occurs via intercalation, where the planar dye molecule inserts itself between the base pairs of the DNA double helix. mdpi.comsemanticscholar.org
Table 1: Experimentally Determined Equilibrium Dissociation Constant for Po-Pro-1(2+)
| Binding Partner | Experimental Method | Dissociation Constant (K_d) | Reference |
|---|---|---|---|
| Yeast Surface-Displayed FAP | Fluorescence Titration | 712 nM | nih.gov |
Kinetic and Thermodynamic Characterization of Binding Events
The characterization of kinetic and thermodynamic parameters provides deeper insight into the mechanism and driving forces of the binding between Po-Pro-1(2+) and nucleic acids. Kinetic analysis involves determining the rate constants for association (k_on) and dissociation (k_off), while thermodynamics quantifies the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon binding.
Specific kinetic and thermodynamic data for Po-Pro-1(2+) binding to nucleic acids are not extensively detailed in the reviewed literature. However, studies on analogous monomeric and dimeric cyanine dyes provide a framework for understanding these processes. The binding of intercalating dyes to DNA is often a multi-step process. nih.gov A general model proposes an initial rapid, diffusion-controlled association of the dye to the exterior of the DNA helix, driven primarily by electrostatic interactions between the cationic dye and the anionic phosphate backbone. This is followed by a slower, rate-limiting intercalation step, where the dye inserts into the DNA base stack. nih.gov
Kinetic studies on other cyanine dyes using techniques like stopped-flow spectroscopy have revealed that dissociation rates (k_off) can be strongly influenced by external factors such as DNA tension. nih.govportlandpress.com For instance, the dissociation rates of some intercalators can be tuned over several orders of magnitude by altering physical forces on the DNA molecule. nih.gov
While direct thermodynamic values for Po-Pro-1(2+) are pending experimental determination, the general principles observed for other cyanine dyes suggest a complex interplay of electrostatic and hydrophobic interactions, as well as conformational changes in both the dye and the nucleic acid upon binding.
Table 2: General Kinetic and Thermodynamic Parameters in Dye-Nucleic Acid Interactions
| Parameter | Description | Significance | Typical Experimental Methods |
|---|---|---|---|
| k_on (Association Rate Constant) | Rate at which the dye binds to the nucleic acid. | Indicates the speed of the initial binding event. | Stopped-Flow Spectroscopy, Surface Plasmon Resonance |
| k_off (Dissociation Rate Constant) | Rate at which the dye unbinds from the nucleic acid. | Determines the stability and lifetime of the complex. | Stopped-Flow Spectroscopy, Force Spectroscopy |
| ΔG (Gibbs Free Energy Change) | Overall energy change of binding; determines affinity (K_d). | Negative value indicates a spontaneous binding process. | Isothermal Titration Calorimetry, derived from K_d |
| ΔH (Enthalpy Change) | Heat absorbed or released upon binding. | Indicates the role of bond formation (e.g., H-bonds, van der Waals). | Isothermal Titration Calorimetry |
| ΔS (Entropy Change) | Change in the system's disorder upon binding. | Positive value often reflects hydrophobic effects and ion release. | Isothermal Titration Calorimetry (calculated from ΔG and ΔH) |
Photophysical Principles and Advanced Spectroscopic Methodologies for Po Pro 1 2+ Research
Mechanistic Understanding of Fluorescence Enhancement Upon Nucleic Acid Binding
Po-Pro-1(2+) is essentially non-fluorescent when free in an aqueous solution but exhibits a dramatic increase in fluorescence intensity upon binding to nucleic acids. biotium.com This phenomenon is central to its function as a nucleic acid stain and is driven by a combination of environmental effects and specific molecular interactions that favor radiative decay pathways.
The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is highly sensitive to the fluorophore's local environment. wikipedia.orgevidentscientific.com For cyanine (B1664457) dyes like Po-Pro-1(2+), the quantum yield is exceptionally low in polar solvents like water, typically less than 0.01. thermofisher.com This is largely because the flexible cyanine molecule can dissipate absorbed energy through non-radiative pathways, such as rapid intramolecular rotation or twisting around the methine bridge in the excited state. acs.org
When the dye binds to a nucleic acid, it moves from a polar aqueous environment to the significantly less polar, sterically constrained environment of the DNA or RNA structure. evidentscientific.comspiedigitallibrary.org This change in environmental polarity and the restriction of the dye's conformational freedom are the primary reasons for the substantial increase in quantum yield. The hydrophobic environment within the nucleic acid structure inhibits the non-radiative decay processes that dominate in solution. acs.orgspiedigitallibrary.org This leads to a significant enhancement of fluorescence, with the quantum yield of the bound dye increasing to over 0.4. thermofisher.com The sensitivity of the emissive state to solvent polarity is a key characteristic; as polarity increases, the energy separation between the ground and excited states can be reduced, leading to shifts in emission wavelength. evidentscientific.com
The specific intermolecular interactions between Po-Pro-1(2+) and nucleic acids are fundamental to modulating its emissive properties. The primary binding mode for Po-Pro-1(2+) with double-stranded DNA (dsDNA) is intercalation, where the planar dye molecule inserts itself between adjacent base pairs. thermofisher.comthermofisher.comthermofisher.com This places the dye in direct contact with the DNA bases, leading to stabilizing stacking interactions. researchgate.netbiorxiv.org
These stacking interactions are critical as they severely restrict the torsional freedom of the dye molecule. acs.org By locking the chromophore into a more rigid conformation, the energy that would otherwise be lost to non-radiative rotational motion in the excited state is instead channeled into fluorescence emission. unige.ch This mechanism explains the dramatic increase in fluorescence quantum yield upon intercalation. While the binding to single-stranded DNA (ssDNA) and RNA also results in fluorescence enhancement, the quantum yields are typically lower than with dsDNA, suggesting a less constrained environment or a different binding interaction. thermofisher.comthermofisher.com
Solvent Effects and Environmental Polarity on Quantum Yields
High-Resolution Spectroscopic Techniques for Elucidating Po-Pro-1(2+) Photophysics
A suite of advanced spectroscopic methods is employed to investigate the detailed photophysical behavior of Po-Pro-1(2+), providing insights into its excited-state lifetime, mobility, and binding characteristics.
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation with a short pulse of light. ub.eduinstras.com This technique is invaluable for understanding the excited-state dynamics of fluorophores. For dyes like Po-Pro-1(2+), the fluorescence lifetime—the average time the molecule spends in the excited state—is drastically different in its free and bound states.
When free in solution, the excited-state lifetime of related monomeric cyanine dyes is extremely short, on the order of picoseconds, due to the prevalence of efficient non-radiative decay pathways like isomerization. acs.org However, upon intercalation into DNA, these non-radiative pathways are inhibited. acs.org This results in a significantly longer fluorescence lifetime for the bound dye, extending into the nanosecond range. instras.comnih.gov This pronounced difference in lifetime allows for the clear differentiation of bound versus unbound dye molecules and can be used to probe the local environment of the nucleic acid. nih.govresearchgate.net
Fluorescence anisotropy measurements provide information about the size, shape, and rotational freedom of a fluorescent molecule. unige.chunige.ch This technique involves exciting the sample with polarized light and measuring the polarization of the emitted fluorescence. A rapidly tumbling molecule in solution will quickly randomize the polarization of its emission, resulting in low anisotropy. Conversely, a molecule with restricted motion will retain a higher degree of polarization, resulting in high anisotropy.
For Po-Pro-1(2+), anisotropy studies confirm that the dye's rotational mobility is severely restricted upon binding to DNA, which is consistent with the intercalative binding mode. thermofisher.comthermofisher.com These studies have been used to determine the specific orientation of the dye within the DNA helix, revealing that Po-Pro-1(2+) binding induces a DNA unwinding angle of 31°. thermofisher.comthermofisher.comthermofisher.com This provides direct evidence of its intercalative binding and quantifies a key aspect of its interaction with the nucleic acid structure.
The quantitative characterization of a fluorophore requires the determination of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. novoprolabs.com The quantum yield, as previously discussed, measures the efficiency of fluorescence emission. wikipedia.org
For the family of monomeric cyanine dyes to which Po-Pro-1(2+) belongs, the molar extinction coefficient is typically high, often exceeding 50,000 cm⁻¹M⁻¹ at their visible absorption maxima. thermofisher.com This high absorptivity contributes to the brightness of the dye when it becomes fluorescent. The quantum yield of Po-Pro-1(2+) undergoes a dramatic transformation upon binding to nucleic acids, from less than 0.01 in its free state to over 0.4 when bound. thermofisher.com These parameters are essential for quantitative applications, such as determining the concentration of nucleic acids in a sample.
Table 1: Spectroscopic Properties of Po-Pro-1(2+)
This table summarizes the key spectroscopic parameters for Po-Pro-1(2+). The values for the bound state were determined with the dye complexed to double-stranded calf thymus DNA.
| Property | Value (Free in Solution) | Value (Bound to dsDNA) | Reference(s) |
| Excitation Maximum (λex) | ~435 nm | 434-435 nm | biotium.comfishersci.bethermofisher.com |
| Emission Maximum (λem) | ~455 nm | 455-457 nm | biotium.comfishersci.bethermofisher.com |
| Molar Extinction Coefficient (ε) | Not specified | > 50,000 cm⁻¹M⁻¹ | thermofisher.com |
| Fluorescence Quantum Yield (Φ) | < 0.01 | > 0.4 | thermofisher.com |
| Molecular Weight | 579.26 g/mol | 579.26 g/mol | thermofisher.com |
Fluorescence Anisotropy for Rotational Mobility and Binding Orientation
Considerations for Photostability and Photobleaching in Long-Term Imaging Studies
The utility of any fluorophore in long-term imaging experiments is fundamentally linked to its photostability. Photostability refers to the molecule's resistance to photochemical alteration that leads to the permanent loss of its ability to fluoresce, a phenomenon known as photobleaching or fading. wikipedia.org For a nucleic acid stain like Po-Pro-1(2+), which is employed in time-lapse and real-time imaging, understanding and mitigating photobleaching is critical for acquiring reliable and quantifiable data over extended periods. biotium.com
Photobleaching is an irreversible process caused by the interaction of the excited-state fluorophore with light, often involving reactions with molecular oxygen or other surrounding molecules, which leads to the cleavage of covalent bonds within the chromophore. wikipedia.orgresearchgate.net This process complicates the observation of fluorescently labeled structures, as the signal intensity diminishes over time, potentially compromising the quality and quantitative accuracy of the images. thermofisher.comuk.com
Po-Pro-1(2+), as a member of the cyanine dye family, is susceptible to photobleaching. thermofisher.com Product handling guidelines frequently emphasize that the dye is light-sensitive and requires storage protected from light, underscoring its potential for photodegradation upon exposure. thermofisher.comthermofisher.comfishersci.com
Detailed Research Findings
While Po-Pro-1(2+) is established for real-time imaging applications, specific quantitative data, such as the photobleaching quantum yield or the number of photons it can emit before bleaching, are not extensively detailed in publicly available literature. However, its behavior can be contextualized by the known properties of similar organic dyes. Typically, an organic dye can undergo 10^5 to 10^6 absorption and emission cycles before being destroyed, which corresponds to a fluorescence lifetime in the range of 1 to 10 seconds under continuous, high-intensity illumination as used in single-molecule studies. wikipedia.org
The rate of photobleaching is directly influenced by several experimental parameters:
Excitation Light Intensity: Higher light intensity increases the rate at which fluorophores are excited, thereby accelerating the rate of photochemical destruction. uk.com
Exposure Duration: Prolonged exposure to excitation light naturally increases the cumulative probability of a photobleaching event for each molecule. uk.com
Local Environment: The presence of molecular oxygen and other reactive species in the fluorophore's microenvironment can significantly contribute to photobleaching.
In long-term imaging, a trade-off must be managed between achieving a high signal-to-noise ratio (SNR) and minimizing photobleaching. uk.com Advanced microscopy techniques can be employed to study or mitigate these effects. For instance, Fluorescence Recovery After Photobleaching (FRAP) is a technique that intentionally uses high-intensity light to bleach a region of interest and then monitors the recovery of fluorescence as unbleached molecules diffuse into the area, providing insights into molecular dynamics. wikipedia.org
To minimize photobleaching during long-term studies with Po-Pro-1(2+), several strategies can be implemented:
Optimization of Illumination: The excitation light intensity should be reduced to the minimum level necessary to obtain adequate signal quality.
Use of Antifade Reagents: For fixed-cell preparations, incorporating an antifade mounting medium can stabilize the fluorophore and significantly reduce photobleaching. These reagents work by scavenging free radicals, particularly reactive oxygen species, that are primary mediators of photodegradation. thermofisher.com
Control of Exposure Time: The use of sensitive detectors and efficient optical pathways allows for shorter exposure times, thus reducing the total light dose delivered to the sample. uk.com
Data Tables
The following tables provide a summary of the known photophysical properties of Po-Pro-1(2+) and a comparative overview of fluorophore photostability.
Table 1: Photophysical Properties of Po-Pro-1(2+)
| Property | Value | Source(s) |
| Dye Class | Monomeric Cyanine | biotium.comthermofisher.com |
| Excitation Maximum (with DNA) | ~434 nm | biotium.comthermofisher.comfishersci.com |
| Emission Maximum (with DNA) | ~456 nm | thermofisher.comfishersci.com |
| Binding Mode | Intercalation | thermofisher.com |
| Quantum Yield (Φ) | Not specified | |
| Fluorescence Lifetime (τ) | Not specified |
Interactive data table functionality would allow users to filter and sort this information.
Table 2: Comparative Photostability of Different Fluorophore Classes
| Fluorophore Class | Typical Photon Budget (photons/molecule) | Typical Lifetime Under Intense Illumination | Source(s) |
| Green Fluorescent Protein | 10^4 – 10^5 | 0.1 – 1.0 seconds | wikipedia.org |
| Typical Organic Dyes (e.g., Cyanines) | 10^5 – 10^6 | 1 – 10 seconds | wikipedia.org |
| Quantum Dots (e.g., CdSe/ZnS) | > 10^8 | > 1,000 seconds | wikipedia.org |
This interactive table would allow for direct comparison of the robustness of different labels used in fluorescence microscopy.
Strategic Methodologies for Investigating Cellular and Molecular Processes Utilizing Po Pro 1 2+
Advanced Flow Cytometry Applications in Cellular Research
Flow cytometry, a technology that rapidly analyzes single cells in a heterogeneous population, is an ideal platform for leveraging the properties of Po-Pro-1(2+). researchgate.net Its capacity for multiparametric measurement allows for the simultaneous analysis of several cellular characteristics, providing a comprehensive picture of cellular states. researchgate.netthermofisher.com
Multiparametric Analysis for Cell Viability and Apoptosis Assessment in Experimental Models
A primary application of Po-Pro-1(2+) is in multiparametric flow cytometry assays to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. This is typically achieved by co-staining a cell population with Po-Pro-1(2+) and a second, membrane-impermeant nucleic acid stain such as 7-aminoactinomycin D (7-AAD) or DRAQ7. fishersci.comresearchgate.net
The principle of this assay is based on differential membrane permeability. Live cells, with their intact plasma membranes, exclude both dyes. Early apoptotic cells develop compromised membranes that are permeable to Po-Pro-1(2+) but still largely exclude dyes like 7-AAD. fishersci.comresearchgate.net In late-stage apoptosis and necrosis, the cell membrane loses all integrity, allowing the entry of both Po-Pro-1(2+) and the second viability dye. fishersci.comresearchgate.net This differential staining allows for the clear identification of three distinct cell populations in a flow cytometry dot plot. researchgate.net For instance, in studies using camptothecin (B557342) to induce apoptosis in THP-1 cells, bivariate dot plots of Po-Pro-1 versus DRAQ7 clearly separate viable (double-negative), early apoptotic (Po-Pro-1 positive, DRAQ7 negative), and late apoptotic/necrotic (double-positive) cells. researchgate.net
| Cell Status | Po-Pro-1(2+) Staining | 7-AAD or DRAQ7 Staining | Rationale |
|---|---|---|---|
| Live | Negative | Negative | Intact plasma membrane excludes both dyes. fishersci.comresearchgate.net |
| Early Apoptotic | Positive | Negative | Compromised membrane allows Po-Pro-1(2+) entry but excludes 7-AAD/DRAQ7. fishersci.comresearchgate.net |
| Late Apoptotic / Necrotic | Positive | Positive | Loss of membrane integrity allows entry of both dyes. fishersci.comresearchgate.net |
Quantitative Flow Cytometric Measurement of DNA Fragmentation and Cell Cycle Status
A biochemical hallmark of apoptosis is the fragmentation of genomic DNA by endonucleases. thermofisher.com Flow cytometry can quantify this by measuring the cellular DNA content. Apoptotic cells with fragmented DNA lose small DNA fragments during staining procedures, resulting in a fractional DNA content that appears as a "sub-G1" peak on a DNA content histogram. nih.govnih.gov
Po-Pro-1(2+) can be integrated into these assays to specifically analyze the DNA content of the apoptotic population. By using Po-Pro-1(2+) to gate on the apoptotic cells, researchers can then use a stoichiometric DNA dye, such as Propidium (B1200493) Iodide (PI), to simultaneously analyze their cell cycle distribution. thermofisher.com This dual-staining approach allows for the precise quantification of apoptotic cells (Po-Pro-1(2+) positive) that are in the sub-G1 phase, providing robust data on the extent of DNA fragmentation. nih.gov This method is more specific than relying solely on the sub-G1 peak, which can sometimes include non-apoptotic cellular debris.
Integration of Po-Pro-1(2+) with Other Fluorescent Probes for Correlative Studies
The power of multiparametric flow cytometry lies in its ability to correlate multiple cellular events simultaneously. thermofisher.com Po-Pro-1(2+) can be combined with a wide array of other functional probes to build a more detailed picture of the apoptotic process. For example, it can be used alongside fluorescently-labeled Annexin (B1180172) V, which detects the externalization of phosphatidylserine—another early apoptotic event. researchgate.net This allows for the correlation of membrane permeabilization (detected by Po-Pro-1(2+)) with changes in membrane asymmetry.
Furthermore, Po-Pro-1(2+) assays can be multiplexed with probes that measure mitochondrial transmembrane potential (e.g., TMRM) or caspase activation (e.g., FLICA reagents). nih.govbio-rad-antibodies.com This allows researchers to investigate the sequence of events during apoptosis, for instance, determining whether the loss of mitochondrial potential precedes or follows the increase in plasma membrane permeability in a specific experimental model.
| Co-staining Probe | Cellular Target / Process | Correlative Information Obtained |
|---|---|---|
| 7-AAD or DRAQ7 | DNA in cells with ruptured membranes | Distinguishes early vs. late apoptosis/necrosis. fishersci.comresearchgate.net |
| Propidium Iodide (PI) | Total DNA content | Quantifies DNA fragmentation (sub-G1 peak) and cell cycle status in apoptotic cells. thermofisher.com |
| Annexin V | Phosphatidylserine on the outer cell membrane | Correlates membrane permeability with membrane asymmetry changes. researchgate.net |
| TMRM / TMRE | Mitochondrial membrane potential | Correlates membrane permeability with mitochondrial dysfunction. nih.gov |
| FLICA (Fluorescent Labeled Inhibitors of Caspases) | Active Caspases | Correlates membrane permeability with the activation of the core apoptotic enzymatic machinery. bio-rad-antibodies.com |
High-Resolution Fluorescence Microscopy Techniques with Po-Pro-1(2+)
Beyond flow cytometry, Po-Pro-1(2+) is a valuable reagent for high-resolution fluorescence microscopy, which provides critical spatial context to cellular events. nih.gov These techniques allow for the visualization of the subcellular localization of the probe and the monitoring of dynamic processes in real time. ibidi.comnih.gov
Confocal and Super-Resolution Microscopy for Subcellular Localization and Chromatin Dynamics
Confocal and super-resolution microscopy techniques offer the ability to visualize subcellular structures with exceptional detail, overcoming the diffraction limit of conventional light microscopy. nokia.comuib.nolmu.de As Po-Pro-1(2+) is a nucleic acid stain, it localizes to the chromatin within the nucleus of cells it enters. fishersci.comthermofisher.com This makes it a useful tool for studying the nuclear morphology changes that are characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. thermofisher.com
Protocols have been developed to quantify changes in chromatin organization and compaction using confocal and super-resolution imaging. upf.eduresearchgate.net While many studies use general DNA stains like DAPI for this purpose, Po-Pro-1(2+) or its close analogs like YO-PRO-1 can be used to specifically investigate these chromatin dynamics within apoptotic cells. researchgate.netoup.com For example, studies using YO-PRO-1 with confocal microscopy have successfully traced changes in chromatin structure under various conditions. oup.com By imaging Po-Pro-1(2+) stained cells, researchers can obtain high-resolution images of condensed apoptotic nuclei and quantify changes in chromatin compaction, providing spatial and morphological data that complements flow cytometric analysis. upf.edu
| Microscopy Technique | Application with a Probe like Po-Pro-1(2+) | Research Finding |
|---|---|---|
| Confocal Laser Scanning Microscopy (LSCM) | Imaging of Po-Pro-1(2+) stained apoptotic cells. | Provides high-resolution 3D images of condensed chromatin and nuclear fragmentation, minimizing out-of-focus light. lmu.de |
| Super-Resolution Microscopy (e.g., STORM, PALM) | Nanoscale imaging of chromatin structure in apoptotic cells identified by Po-Pro-1(2+). | Enables visualization of chromatin organization at a resolution of tens of nanometers, revealing fine structural changes during apoptosis. nokia.comuib.no |
| Binding-Activated Localization Microscopy (BALM) | Analysis of chromatin nanostructure using DNA-binding dyes (e.g., the analog YO-PRO-1). | Quantitatively resolves nano-scale changes in chromatin condensation. oup.com |
Live-Cell Imaging Approaches for Dynamic Process Monitoring in Experimental Systems
Live-cell imaging allows researchers to observe cellular processes as they happen, providing invaluable insights into dynamic events that are missed by endpoint assays. thermofisher.comaxionbiosystems.comthermofisher.com The transition of a cell from a state of excluding Po-Pro-1(2+) to becoming permeable to it is a dynamic process that marks a key step in apoptosis.
By adding Po-Pro-1(2+) to the culture medium of cells undergoing apoptosis, researchers can use time-lapse fluorescence microscopy to monitor the process in real time. creativebiolabs.net This approach allows for the precise determination of the timing and kinetics of membrane permeabilization for individual cells within a population. It can help answer questions about the heterogeneity of apoptotic induction and the temporal relationship between the application of a stimulus and the commitment to cell death, as marked by Po-Pro-1(2+) uptake. ibidi.com Careful experimental design is required to minimize phototoxicity by using the lowest possible light intensity to maintain cell health during the observation period. thermofisher.comcreativebiolabs.net
Application in Nucleic Acid Microarray Technologies and Counterstaining
Po-Pro-1(2+), also known as Oxazole Blue, is particularly well-suited for applications in nucleic acid microarray technologies. lumiprobe.com DNA microarrays are powerful tools that allow for the simultaneous monitoring of thousands of genes. researchgate.net The utility of Po-Pro-1(2+) in this context stems from its bright fluorescence signal and low background when not bound to nucleic acids, which is crucial for the sensitive detection of nucleic acids immobilized on solid supports. lumiprobe.comfishersci.be The technology involves hybridizing labeled nucleic acid sequences from a sample to complementary probes on the microarray slide. nih.govnih.gov The fluorescence intensity at each spot, as detected by a scanner, corresponds to the amount of hybridized nucleic acid, thereby providing a measure of gene expression or sequence abundance. nih.gov The strong fluorescence enhancement of Po-Pro-1(2+) upon binding to DNA or RNA makes it an ideal candidate for generating a robust and quantifiable signal in such assays. fishersci.be
In addition to its role in microarrays, Po-Pro-1(2+) is frequently employed as a nuclear and chromosome counterstain in fluorescence microscopy and flow cytometry. lumiprobe.comfishersci.be Counterstaining is a technique used to apply a second stain to a sample to provide contrast and highlight specific cellular structures, such as the nucleus. thermofisher.com As a cell-impermeant dye, Po-Pro-1(2+) selectively stains the nuclei of dead or fixed cells, where the plasma membrane integrity is compromised. biotium.combiotium.com This property is advantageous in multicolor fluorescence labeling experiments, allowing for the clear demarcation of nuclear boundaries and the identification of non-viable cells within a population. lumiprobe.combiotium.com Its blue fluorescence can be spectrally distinguished from other common fluorophores, enabling its use in combination with other stains to simultaneously visualize multiple cellular targets. fishersci.be
| Application | Key Feature of Po-Pro-1(2+) | Benefit |
| Nucleic Acid Microarrays | Bright fluorescence and low background | Enables sensitive and quantitative detection of nucleic acids on the array. lumiprobe.comfishersci.be |
| Counterstaining | Cell-impermeability and distinct blue fluorescence | Allows for clear visualization of nuclei in fixed/dead cells and compatibility with multicolor imaging. biotium.comlumiprobe.comfishersci.be |
Quantitative Analysis Methods for Po-Pro-1(2+) Staining Patterns
The staining patterns generated by Po-Pro-1(2+) are highly amenable to quantitative analysis, primarily through techniques like flow cytometry and automated fluorescence microscopy. fishersci.bebiotium.com These methods transform the fluorescent signals from stained cells into objective and numerical data, enabling detailed characterization of cellular populations and responses. plos.org
Flow Cytometry: In flow cytometry, cells stained with Po-Pro-1(2+) are passed in a single file through a laser beam. The instrument detects the fluorescence emitted from each cell, providing a quantitative measure of the amount of dye bound to the nucleic acids. biotium.com This technique is particularly powerful for analyzing apoptosis. Since Po-Pro-1(2+) can selectively enter apoptotic cells with compromised membranes, the intensity of its fluorescence can be used to distinguish between live, apoptotic, and necrotic cell populations. fishersci.comthermofisher.com For instance, in a dual-staining assay with a dye like 7-aminoactinomycin D (7-AAD), apoptotic cells will show violet fluorescence from Po-Pro-1(2+), while dead cells will exhibit both violet and red fluorescence, and live cells will show minimal fluorescence. fishersci.comfishersci.se This allows for the precise quantification of each cell subpopulation.
Automated Fluorescence Microscopy: Automated microscopy coupled with image analysis software provides another robust platform for quantifying Po-Pro-1(2+) staining. plos.org Image analysis algorithms can automatically identify individual cells and their nuclei based on the fluorescent signal. plos.org For each identified nucleus, various parameters can be measured, including fluorescence intensity, size, and texture. The quantification of fluorescence intensity of DNA-stained nuclei can, for example, help differentiate between different phases of the cell cycle. plos.org
Research findings have demonstrated the utility of these quantitative approaches. For example, studies have used flow cytometry to quantify the percentage of apoptotic cells in a population after treatment with an inducing agent. fishersci.comresearchgate.net By analyzing the bivariate dot plots of Po-Pro-1(2+) versus another viability dye, researchers can gate and count the distinct cell populations. researchgate.net
| Analysis Method | Measured Parameter | Application Example |
| Flow Cytometry | Fluorescence intensity per cell | Quantifying apoptotic vs. live/necrotic cells in a population. fishersci.comresearchgate.net |
| Automated Fluorescence Microscopy | Nuclear fluorescence intensity, size, texture | High-throughput screening for compounds affecting cell cycle or apoptosis. plos.org |
Structure Activity Relationship Sar and Rational Design Principles for Po Pro 1 2+ Analogs
Systematic Synthetic Modifications and Their Impact on Photophysical and Binding Characteristics
The core structure of Po-Pro-1(2+) and its analogs consists of two heterocyclic nuclei joined by a monomethine bridge. Systematic modifications to each part of this scaffold—the heterocycles, the polymethine chain, and various substituents—have profound effects on the dye's characteristics. researchgate.netrsc.org
Synthetic strategies commonly involve the classical condensation of two different quaternary amine salts to form the characteristic cyanine (B1664457) chromophore. jyu.fi Modifications are introduced by choosing different heterocyclic precursors or by adding functional groups to these precursors before or after the dye is formed. rsc.org Key modifications include:
Alteration of the Heterocyclic Nuclei : Replacing the standard benzothiazole (B30560) or quinoline (B57606) rings with other systems like benzoxazole (B165842) or indole (B1671886) changes the electronic properties and steric shape of the dye. rsc.orgoup.com
Extension of the Polymethine Chain : While Po-Pro-1 is a monomethine dye (containing one carbon in the bridge), creating trimethine or pentamethine analogs is a common strategy. Each addition of a vinyl group (-CH=CH-) to the bridge typically results in a bathochromic (red) shift of approximately 100 nm in both absorption and emission spectra. rsc.org
Variation of Substituents : Adding electron-donating or electron-withdrawing groups to the aromatic rings can fine-tune the electronic structure, affecting absorption/emission wavelengths and fluorescence quantum yields. rsc.orgrsc.org Introducing longer or bulkier alkyl chains on the nitrogen atoms can influence solubility and steric interactions with the target biomolecule. jyu.fi
Impact on Photophysical Properties
A hallmark of cyanine dyes like Po-Pro-1(2+) is their "light-up" property; they are weakly fluorescent in solution but exhibit a dramatic increase in fluorescence quantum yield upon binding to nucleic acids. jyu.firsc.org This is because, in fluid solution, the excited state rapidly deactivates through a non-radiative pathway involving torsional rotation around the methine bridge. rsc.org When the dye binds to DNA, this rotation is restricted, forcing the excited state to relax via fluorescence. core.ac.uk
Synthetic modifications directly modulate these properties. For instance, increasing the rigidity of the molecule can lead to a higher intrinsic quantum yield. rsc.org The electronic nature of substituents also plays a crucial role; introducing a methoxy (B1213986) group (an electron donor) can decrease the quantum yield in some analogs, while the effect of combining different substituents can be complex and synergistic. rsc.org
| Analog/Modification | Key Structural Change | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| PO-PRO-1 | - (Reference Dye) | 434 | 457 | Low in buffer | rsc.org |
| PO-PRO-1-DNA Complex | Bound to dsDNA | 435 | 457 | High | rsc.org |
| BODIPY Analog 1 | Unsubstituted meso-phenyl | ~500 | ~510 | < 0.06 | acs.org |
| Pyrrolylquinoline-BF2 Analog | BF2-chelated pyrrolylquinoline | 470 (in THF) | 510 (in THF) | 0.003 | mdpi.com |
| Pyrrolylquinoline-BPh2 Analog | BPh2-chelated pyrrolylquinoline | 470 (in THF) | 693 (in THF) | 0.005 | mdpi.com |
| Thiazole Orange (TO) Analog | CH3O- and CF3- substituents | 527 (in DNA) | 542 (in DNA) | 0.20 | rsc.org |
Impact on Binding Characteristics
The mode and affinity of DNA binding are highly sensitive to the dye's structure. Planar and compact molecules generally favor intercalation between DNA base pairs, as is the case for Po-Pro-1. mdpi.com However, introducing bulky substituents or extending the heterocyclic system can create a crescent-shaped molecule that prefers to bind in the minor groove of the DNA helix. oup.commdpi.com The binding affinity (Kb) is strongly influenced by electrostatic interactions. Po-Pro-1 is dicationic, which enhances its affinity for the negatively charged phosphate (B84403) backbone of DNA. researchgate.netmdpi.com Further increasing the number of positive charges on an analog is a known strategy to increase the binding constant even more. mdpi.com
Strategies for Enhancing Target Specificity and Binding Affinity through Molecular Design
The rational design of Po-Pro-1(2+) analogs aims to optimize them for specific applications by enhancing their binding affinity and, where possible, their target specificity.
Enhancing Binding Affinity
Several key strategies are employed to increase the affinity of cyanine dyes for nucleic acids:
Increasing Positive Charge : Since the initial interaction is driven by electrostatics, adding more cationic groups to the dye structure is a highly effective method to increase the binding constant (Kb) with the polyanionic DNA backbone. researchgate.netmdpi.com This is the principle behind dicationic dyes like the "PRO" series (e.g., PO-PRO-1, TO-PRO-1) and their dimeric counterparts (e.g., TOTO-1), which exhibit exceptionally high affinity. researchgate.netresearchgate.net
Optimizing Hydrophobicity and Shape : Modifying the heterocyclic systems to increase their planar surface area and hydrophobicity can enhance the van der Waals and hydrophobic interactions within the DNA grooves or between the base pairs, further stabilizing the complex. core.ac.uk
Dimerization : Covalently linking two monomeric dye units creates a "dimeric" cyanine dye. These molecules, such as TOTO-1 (a dimer of Thiazole Orange), can bis-intercalate (intercalate at two sites simultaneously), leading to a dramatic increase in binding affinity compared to their monomeric precursors. researchgate.net
Enhancing Target Specificity
While many intercalators like Po-Pro-1 show little to no base-pair specificity, molecular design can be used to introduce a degree of selectivity for either the binding site or the type of nucleic acid.
DNA vs. RNA Specificity : The development of probes that can distinguish between DNA and RNA is a significant goal, particularly for applications like viral detection. jyu.fi This can be achieved through subtle structural modifications that exploit the conformational differences between the B-form helix of dsDNA and the A-form helix of dsRNA. For example, the design of analogs with specific linkers or side chains can favor binding to one structure over the other. jyu.firsc.org
| Dye/Analog | Key Design Feature | Binding Mode | Binding Affinity (Kb, M-1) or KD (nM) | Reference |
|---|---|---|---|---|
| Monomethine Cyanine 6b | Monomeric, +1 charge | Groove Binding | 1.0 × 104 M-1 | core.ac.uk |
| BOXTO | Crescent-shaped, extended heterocycle | Minor Groove | - | oup.comresearchgate.net |
| TO Analog (CH3O-TO) | Single methoxy substituent | Intercalation/Groove | KD = 160 ± 10 nM | rsc.org |
| TO Analog (CF3-TO) | Single trifluoromethyl substituent | Intercalation/Groove | KD = 120 ± 10 nM | rsc.org |
| TO Analog (CH3O-TO-CF3) | Dual substituents | Intercalation/Groove | KD = 40 ± 10 nM | rsc.org |
Computational Approaches in the Design and Prediction of Novel Po-Pro-1(2+) Derivatives
Computational chemistry is an indispensable tool for the rational design of new Po-Pro-1(2+) analogs, allowing researchers to predict the properties of hypothetical molecules before committing to their synthesis. karazin.ua
Prediction of Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of dyes. mdpi.comnih.gov For cyanine dyes, which were historically challenging for TD-DFT, the development of modern functionals (e.g., M06-HF, M08-SO) has enabled the accurate prediction of excitation energies. acs.org By calculating the HOMO-LUMO gap and modeling electronic transitions, scientists can forecast how a specific synthetic modification—such as adding a substituent or changing a heterocycle—will alter the dye's color and fluorescence wavelength. rsc.orgmdpi.com This pre-screening capability significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally.
Prediction of Binding Characteristics
To understand how a novel analog will interact with its target, researchers use molecular docking and molecular dynamics (MD) simulations. karazin.uakarazin.ua
Molecular Docking : This technique predicts the preferred orientation of a dye when bound to a DNA molecule (e.g., intercalation vs. minor or major groove binding). It scores different poses based on estimated binding energy, providing a rapid assessment of binding mode and a rough estimate of affinity. karazin.uakarazin.ua Docking studies can reveal key interactions, such as van der Waals contacts and hydrogen bonds, that stabilize the dye-DNA complex. karazin.ua
Molecular Dynamics (MD) Simulations : MD provides a more detailed and dynamic picture of the interaction. By simulating the movement of the dye and DNA over time, MD can confirm the stability of a binding mode predicted by docking, reveal conformational changes in both the dye and the DNA upon binding, and provide more accurate estimations of binding free energy. nih.govtheses.cz
Together, these computational approaches allow for the in silico design and virtual screening of libraries of potential Po-Pro-1(2+) derivatives. This facilitates the identification of candidates with the highest probability of possessing desired characteristics, such as enhanced brightness, specific emission wavelengths, or improved binding affinity, thereby streamlining the development of next-generation fluorescent probes. karazin.ua
Mechanistic Insights into Biological Phenomena Unveiled Through Po Pro 1 2+ Interrogation
Elucidation of Programmed Cell Death Pathways in Experimental Systems
Programmed cell death, primarily apoptosis, is a regulated process essential for normal development and tissue homeostasis. fishersci.comthermofisher.com Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. thermofisher.com Apoptosis is characterized by distinct morphological and biochemical changes, such as chromatin condensation, nuclear fragmentation, and alterations in plasma membrane permeability. fishersci.comthermofisher.com
A key feature of early apoptosis is a subtle increase in the permeability of the cytoplasmic membrane. fishersci.comthermofisher.com This change allows certain dyes, like the violet-fluorescent Po-Pro-1(2+), to enter and stain the cell. fishersci.comthermofisher.com In contrast, live cells, with intact membranes, largely exclude the dye and thus exhibit minimal fluorescence. fishersci.comthermofisher.com
Necrosis, a form of accidental cell death, involves a more catastrophic loss of membrane integrity. This allows larger, typically membrane-impermeant dyes, such as 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide, to enter and stain the nucleus. fishersci.comthermofisher.com By using Po-Pro-1(2+) in conjunction with a dye like 7-AAD, researchers can effectively distinguish between live, apoptotic, and necrotic cell populations using techniques like flow cytometry. fishersci.comthermofisher.comthermofisher.com Apoptotic cells will fluoresce violet due to the uptake of Po-Pro-1(2+), while necrotic cells will show both violet and red fluorescence because both dyes can enter. fishersci.comthermofisher.com Live cells remain largely unstained. fishersci.comthermofisher.com
This dual-staining strategy provides a robust method for quantifying the different modes of cell death within a population. fishersci.com Notably, Po-Pro-1(2+) has demonstrated consistent performance in detecting apoptosis in both suspension and trypsinized adherent cells, an advantage over some other markers like annexin (B1180172) V. fishersci.comthermofisher.com
| Cell State | Po-Pro-1(2+) Staining | 7-AAD Staining | Observable Fluorescence |
| Live | No | No | Little to none |
| Apoptotic | Yes | No | Violet |
| Necrotic | Yes | Yes | Violet and Red |
Chromatin condensation is a hallmark of apoptosis, where the genetic material within the nucleus compacts into dense structures. creativebiolabs.netuni.lu This process is followed by nuclear fragmentation, where the nucleus breaks into smaller, membrane-bound apoptotic bodies. uni.lunih.gov As a nucleic acid stain, Po-Pro-1(2+) binds to DNA, and its fluorescence is significantly enhanced upon this binding. lumiprobe.combiotium.com
When Po-Pro-1(2+) enters an apoptotic cell, it intercalates with the condensing and fragmenting DNA, allowing for the visualization of these characteristic nuclear changes. thermofisher.com The intense fluorescence of the dye within the nucleus highlights the compacted chromatin, making it a useful marker for identifying apoptotic cells through fluorescence microscopy. nih.gov The process of chromatin condensation during apoptosis is a complex, regulated cascade involving the activation of specific enzymes like caspases and endonucleases that cleave nuclear proteins and DNA. creativebiolabs.netnih.gov The use of nucleic acid stains like Po-Pro-1(2+) provides a direct way to observe the downstream consequences of these enzymatic activities on nuclear morphology. thermofisher.com
Distinguishing Early Apoptotic Events from Necrosis based on Membrane Permeabilization
Role in Studying DNA Integrity, Damage, and Repair Mechanisms
Po-Pro-1(2+), in its capacity as a nucleic acid stain, is inherently linked to the study of DNA. lumiprobe.combiotium.com While its primary application is in identifying apoptotic and dead cells based on membrane permeability, this very function relies on its ability to bind to DNA and fluoresce. fishersci.combiotium.com This characteristic allows it to be used in contexts where DNA integrity is compromised.
Extensive DNA damage can be a trigger for apoptosis. uni.lunih.gov When cellular DNA repair mechanisms are overwhelmed or fail, the cell may initiate a programmed death pathway to prevent the propagation of mutations. nih.gov Key proteins involved in DNA repair pathways, such as PARP-1, also play dual roles in apoptosis. creativebiolabs.netnih.govnih.gov The influx of Po-Pro-1(2+) into a cell can be an indirect indicator of significant DNA damage that has led to the initiation of apoptosis and the subsequent increase in membrane permeability. fishersci.com Therefore, in experimental settings, an increase in Po-Pro-1(2+) positive cells following exposure to a genotoxic agent can suggest that the agent induces DNA damage sufficient to trigger apoptosis. thermofisher.com
Contributions to Understanding Cellular Stress Responses and Viability in Research Models
Cellular stress, induced by various factors such as chemical agents, radiation, or nutrient deprivation, can lead to a range of outcomes, including the activation of survival pathways, cell cycle arrest, or cell death. mdpi.commdpi.com Assessing cell viability, which refers to the number of healthy, living cells in a sample, is crucial in these studies. thermofisher.com
Po-Pro-1(2+) is a valuable reagent for monitoring cell viability due to its cell-impermeant nature in healthy cells. biotium.com A loss of viability is often accompanied by a compromised cell membrane, a condition that Po-Pro-1(2+) can detect. fishersci.comthermofisher.com In research models investigating the effects of stressors, Po-Pro-1(2+) can be used to quantify the percentage of cells that have succumbed to the stress and lost membrane integrity. mdpi.comresearchgate.net When combined with other functional dyes, it can provide a more detailed picture of the cellular response. For example, its use alongside a dye that measures metabolic activity can help distinguish between cells that are stressed but still metabolically active and those that have progressed to cell death.
The following table summarizes the key characteristics of Po-Pro-1(2+):
| Property | Description | Reference |
| Fluorescence | Exhibits strong violet fluorescence upon binding to nucleic acids. | fishersci.combiotium.com |
| Excitation/Emission Maxima | Approximately 434/456 nm when bound to DNA. | fishersci.comthermofisher.com |
| Cell Permeability | Impermeant to live, healthy cells but selectively enters early apoptotic cells. | fishersci.comthermofisher.combiotium.com |
| Primary Application | Distinguishing live, apoptotic, and necrotic cells, often in combination with a second, membrane-impermeant dye like 7-AAD. | fishersci.comthermofisher.comthermofisher.com |
Challenges and Future Directions in Po Pro 1 2+ Academic Research
Addressing Methodological Limitations and Enhancing Quantitative Accuracy
A significant challenge in utilizing Po-Pro-1(2+) lies in overcoming methodological limitations to improve quantitative accuracy. While the dye exhibits a substantial fluorescence enhancement upon binding to nucleic acids, several factors can influence the precision of these measurements. lumiprobe.comthermofisher.com
One key limitation is the influence of ionic strength on the dye's performance. Studies have shown that Po-Pro-1(2+) and similar cyanine (B1664457) dyes are highly sensitive to the ionic concentration of the medium. daniel-vaulot.frnih.gov For instance, staining of marine prokaryotes requires significant dilution of the seawater samples to achieve reliable fluorescence signals. daniel-vaulot.frnih.gov This sensitivity can introduce variability and complicate the standardization of protocols across different experimental conditions.
Furthermore, while Po-Pro-1(2+) is generally considered cell-impermeant and thus a marker for dead or membrane-compromised cells, the precise correlation between fluorescence intensity and the extent of cell death or nucleic acid concentration can be complex. biotium.comfishersci.be Factors such as the specific cell type, the nature of the cell death process (apoptosis vs. necrosis), and potential interactions with other cellular components can all affect the quantitative interpretation of the fluorescence signal. fishersci.com Researchers often need to perform careful calibration and validation experiments to ensure the accuracy of their quantitative data. ed.govusc.edu
Another methodological consideration is the potential for spectral overlap with other fluorophores in multicolor experiments. thermofisher.com Although Po-Pro-1(2+) has a distinct blue fluorescence, careful selection of other dyes and appropriate filter sets is crucial to minimize spectral bleed-through and ensure accurate data acquisition in multiplexed assays. thermofisher.comthermofisher.com
Future research will likely focus on developing standardized protocols that account for these variables and on creating more robust analytical methods to deconvolute the complex factors influencing Po-Pro-1(2+) fluorescence, thereby enhancing the quantitative accuracy of assays that rely on this probe.
Development of Next-Generation Probes with Tunable Photophysical Properties and Enhanced Specificity
The development of next-generation fluorescent probes based on the Po-Pro-1(2+) scaffold is a vibrant area of research. The aim is to create new dyes with tunable photophysical properties and enhanced specificity for particular nucleic acid structures or cellular compartments. nih.govtandfonline.comacs.org
Tunable Photophysical Properties:
Researchers are exploring chemical modifications to the core structure of cyanine dyes like Po-Pro-1(2+) to alter their excitation and emission spectra. researchgate.netnih.govrsc.org This "tuning" allows for the development of a palette of fluorescent probes with different colors, which is essential for multiplexed imaging and flow cytometry applications. By systematically modifying the dye's structure, it's possible to shift the fluorescence emission across the visible spectrum, from blue to red and even into the near-infrared (NIR) range. acs.orgfishersci.comlumiprobe.com For example, the introduction of different substituents can modulate the electronic properties of the chromophore, leading to predictable changes in the absorption and emission wavelengths. researchgate.netnih.gov
Enhanced Specificity:
Beyond spectral tuning, there is a strong interest in developing probes with increased specificity. While Po-Pro-1(2+) binds to nucleic acids generally, future probes could be designed to preferentially bind to specific sequences, such as those associated with particular genes or pathogens. thermofisher.comthermofisher.com Another avenue of research is to improve the specificity for different types of nucleic acids, for instance, distinguishing between double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA. thermofisher.com
Furthermore, enhancing the nuclear specificity of these dyes is a key goal. While Po-Pro-1(2+) is used for nuclear counterstaining, some newer dyes, like the NucSpot® series, offer improved nuclear specificity without the need for RNase treatment to remove cytoplasmic RNA signals. biotium.com Achieving this level of specificity directly through the probe's chemical design would be a significant advancement.
The table below summarizes some key photophysical properties of Po-Pro-1(2+) and a related compound, illustrating the kind of data that informs the development of next-generation probes.
| Property | Po-Pro-1(2+) | TO-PRO-1 |
| Excitation Max (nm) | ~435 | ~515 |
| Emission Max (nm) | ~455 | ~531 |
| Binding Mode | Intercalation | Intercalation |
| Cell Permeability | Impermeant | Impermeant |
| Data sourced from various product information sheets and research articles. thermofisher.combiotium.comaatbio.com |
Integration of Po-Pro-1(2+) into Multiplexed and High-Throughput Screening Platforms
The integration of Po-Pro-1(2+) and its derivatives into multiplexed and high-throughput screening (HTS) platforms represents a critical step in accelerating drug discovery and basic research. tandfonline.combruker.comthermofisher.com The robust fluorescence signal and low background of these dyes make them well-suited for automated screening applications. lumiprobe.comfishersci.be
Multiplexed Assays:
Multiplexing, the simultaneous measurement of multiple parameters in a single sample, is a powerful approach in cell biology. Po-Pro-1(2+) can be combined with other fluorescent probes to simultaneously assess cell viability, apoptosis, and other cellular functions. fishersci.combiotium.com For example, it can be used alongside a green-fluorescent probe that is permeant to apoptotic cells, allowing for the discrimination of live, apoptotic, and necrotic cell populations in a single flow cytometry experiment. fishersci.befishersci.com The development of a wider range of spectrally distinct and compatible probes is crucial for expanding the possibilities of multiplexed analysis. biotium.comnih.gov
High-Throughput Screening (HTS):
In the context of HTS, Po-Pro-1(2+) can be used to rapidly assess the cytotoxicity of large compound libraries. thermofisher.commoleculardevices.comnih.gov Automated liquid handling systems can dispense cells and test compounds into multi-well plates, and the fluorescence of Po-Pro-1(2+) can be read by a plate reader or a high-throughput flow cytometer to determine the percentage of dead cells. thermofisher.com This approach allows for the rapid identification of compounds that affect cell viability.
Challenges in this area include optimizing assay conditions for high-throughput formats, ensuring robust and reproducible results, and developing sophisticated data analysis pipelines to handle the large datasets generated. bruker.com The table below illustrates a conceptual HTS workflow utilizing a Po-Pro-1(2+)-based viability assay.
| Step | Description |
| 1. Cell Plating | Dispense cells into 96- or 384-well plates. |
| 2. Compound Addition | Add compounds from a chemical library to the wells. |
| 3. Incubation | Incubate cells with compounds for a defined period. |
| 4. Staining | Add Po-Pro-1(2+) to all wells. |
| 5. Measurement | Read fluorescence intensity using a plate reader or high-throughput cytometer. |
| 6. Data Analysis | Identify "hits" (compounds that significantly increase cell death). |
Exploration of Novel Research Applications Beyond Conventional Nucleic Acid Staining
While Po-Pro-1(2+) is primarily known for nucleic acid staining, researchers are exploring novel applications that leverage its unique properties. lumiprobe.comlumiprobe.com These emerging areas of research could significantly broaden the utility of this class of fluorescent dyes.
One potential application is in the study of cellular processes that involve changes in membrane permeability, beyond simple cell death. For instance, certain cellular events, such as the activation of specific ion channels or transporters, can lead to transient changes in membrane integrity that might be detectable with probes like Po-Pro-1(2+).
Another area of exploration is the use of Po-Pro-1(2+) and similar dyes as sensors for environmental changes within the cell. The fluorescence of some cyanine dyes can be sensitive to factors other than nucleic acid binding, such as local pH or ion concentrations. rsc.org While Po-Pro-1(2+)'s primary sensitivity is to nucleic acids, future modifications could enhance its responsiveness to other intracellular parameters, turning it into a multi-functional probe.
Furthermore, the interaction of Po-Pro-1(2+) with nucleic acids could be exploited in novel ways. For example, its binding properties could be utilized in the development of new assays for detecting nucleic acid amplification products in real-time or for studying the dynamics of DNA condensation and decondensation during the cell cycle. lumiprobe.com The dye's use as a temperature sensor has also been suggested, indicating its potential in biophysical studies. lumiprobe.comlumiprobe.com
The development of functional nucleic acid (FNA) sensors, which can be designed to detect a wide range of molecules from metal ions to metabolites, represents another exciting frontier. While not directly involving Po-Pro-1(2+), the principles of designing fluorescent reporters that signal binding events are highly relevant and could inspire the development of novel Po-Pro-1(2+)-based sensors. acs.org
These exploratory applications, while still in their early stages, highlight the potential for Po-Pro-1(2+) and its next-generation derivatives to become even more versatile tools in the hands of creative researchers.
Q & A
Q. What guidelines ensure ethical use of Po-Pro-1(2+) in animal or human-derived tissue studies?
- Methodology : Obtain ethics committee approval (e.g., IACUC, IRB) before experimentation. Follow ARRIVE 2.0 guidelines for animal studies. For human tissues, ensure informed consent and anonymize data. Include toxicity screening (e.g., LD₅₀ in model organisms) in preclinical assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
